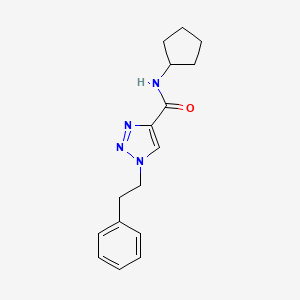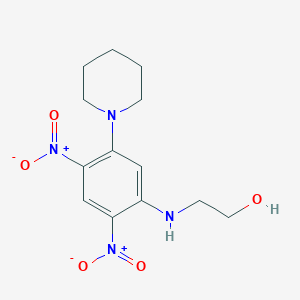
2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol is a complex organic compound featuring a piperidine ring, a dinitroaniline moiety, and an ethanol group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the piperidine ring and the dinitro groups imparts unique chemical properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol typically involves multiple steps, starting with the nitration of aniline derivatives to introduce the nitro groups. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the addition of the ethanol group through an alkylation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce a variety of functional groups onto the piperidine ring.
Scientific Research Applications
2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol involves its interaction with molecular targets through its nitro and piperidine groups. The nitro groups can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Shares the dinitroaniline moiety but lacks the piperidine and ethanol groups.
Piperidine: Contains the piperidine ring but lacks the dinitroaniline and ethanol groups.
2-(2,4-Dinitrophenyl)ethanol: Contains the dinitroaniline and ethanol groups but lacks the piperidine ring.
Uniqueness
2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4-dinitro-5-piperidin-1-ylanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c18-7-4-14-10-8-12(15-5-2-1-3-6-15)13(17(21)22)9-11(10)16(19)20/h8-9,14,18H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQLLDKYTMPTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)NCCO)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5097187.png)
![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methyl-2-nitrobenzene](/img/structure/B5097200.png)
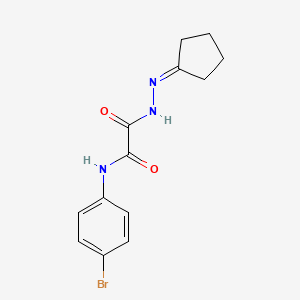
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-nitrobenzamide](/img/structure/B5097206.png)
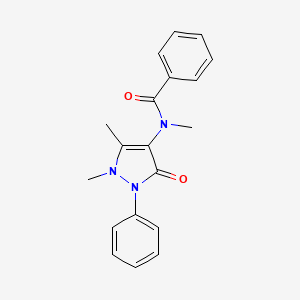
![diethyl 2-[(trifluoroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5097229.png)
![[1-({1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5097240.png)
![2-[(4-Fluorophenyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B5097244.png)
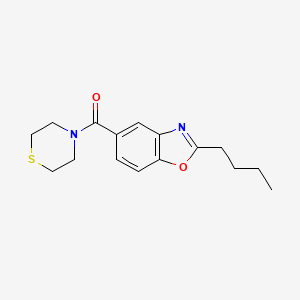
![N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5097252.png)
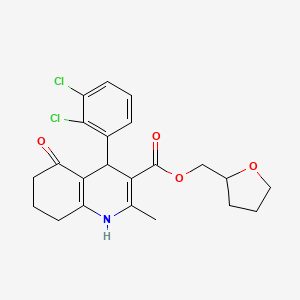
![1-(2-phenylethyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5097270.png)
![N,N'-bis[2-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide](/img/structure/B5097277.png)
